molecular formula C7H5BrF3NO B6202768 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1509929-86-5

5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B6202768
CAS RN: 1509929-86-5
M. Wt: 256
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one, also known as 5-Br-M-TFP, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a colorless solid with a melting point of 109-110 °C. 5-Br-M-TFP has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and organic materials. In addition, 5-Br-M-TFP has been used in the synthesis of various biologically active compounds, including antifungal agents, antiviral agents, and anticancer agents.

Scientific Research Applications

5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, pharmaceuticals, and organic materials. In addition, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one has been used in the synthesis of various biologically active compounds, including antifungal agents, antiviral agents, and anticancer agents. 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one has also been used in the synthesis of a variety of other organic compounds, such as amino acids, peptides, and carbohydrates.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is not fully understood. However, it is believed that the reaction of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one with other organic compounds involves the formation of a covalent bond between the bromine atom and the organic compound. This covalent bond is believed to be responsible for the reactivity of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one, as well as its ability to form various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one are not fully understood. However, it is believed that 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may have some effects on the body, such as the inhibition of certain enzymes or the activation of certain receptors. In addition, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may have some effects on the metabolism of certain compounds, such as the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one in laboratory experiments include the fact that it is relatively inexpensive and easy to obtain. In addition, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is a stable compound that is not easily degraded by light or air. However, there are some limitations to using 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one in laboratory experiments, such as the fact that it is highly reactive and can cause unwanted side reactions. In addition, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one can be toxic if handled improperly.

Future Directions

In the future, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may be used in the synthesis of new compounds with improved biological activity. In addition, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may be used in the development of new drug delivery systems and other medical applications. Furthermore, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may be used in the development of new materials with improved properties, such as increased solubility or increased stability. Finally, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one may be used in the development of new catalysts and other chemical processes.

Synthesis Methods

The synthesis of 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one involves the reaction of 1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one (M-TFP) with bromine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80-100 °C. The reaction is complete in 1-2 hours, and the resulting product is 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one involves the reaction of 5-bromo-2-methyl-4-(trifluoromethyl)pyridine with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "5-bromo-2-methyl-4-(trifluoromethyl)pyridine", "ethyl acetoacetate", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 5-bromo-2-methyl-4-(trifluoromethyl)pyridine is treated with ethyl acetoacetate in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the corresponding enolate.", "Step 2: The enolate is then treated with acetic anhydride to form the final product, 5-bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one." ] }

CAS RN

1509929-86-5

Molecular Formula

C7H5BrF3NO

Molecular Weight

256

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.